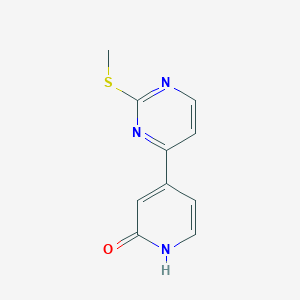

4-(2-(methylthio)pyrimidin-4-yl)pyridin-2(1H)-one

Overview

Description

4-(2-(methylthio)pyrimidin-4-yl)pyridin-2(1H)-one is a synthetic compound that has been widely studied for its potential applications in scientific research. This compound is also known as MPTP, and it has been used in various studies to investigate its mechanism of action and its potential effects on biochemical and physiological processes.

Scientific Research Applications

Synthesis and Structural Properties

The synthesis of pyrimidine derivatives, including those similar to "4-(2-(methylthio)pyrimidin-4-yl)pyridin-2(1H)-one," has been a subject of interest due to their potential applications in medicinal chemistry and material science. For instance, the study by Hübsch and Pfleiderer (1988) describes the synthesis and properties of various substituted dithiolumazines and methylthiopyrimidinones, highlighting their potential utility in developing nucleophilic addition reactions due to their quinonoid cross-conjugated π-electron system (Hübsch & Pfleiderer, 1988).

Coordination Chemistry

Research by Klein et al. (2014) on pyrimidin-5-yl and 2-methylpyrimidin-5-yl-terpyridines explores their selective coordination to zinc(II) ions, demonstrating the role of these compounds in forming coordination polymers with potential applications in material science and catalysis (Klein et al., 2014).

Molecular Interactions and Frameworks

The study by Orozco et al. (2009) discusses the hydrogen-bonded frameworks formed by pyrimidin-4(3H)-one derivatives, providing insights into the molecular interactions that could be exploited in crystal engineering and drug design (Orozco et al., 2009).

Non-Covalent Interactions

Research into non-covalent interactions, such as those conducted by Zhang et al. (2018), investigates the intramolecular and intermolecular interactions in pyrimidine-2-yl)thioureas, highlighting their significance in understanding molecular recognition processes that are crucial in drug development and supramolecular chemistry (Zhang et al., 2018).

Antimicrobial Applications

A study by Hossan et al. (2012) on the synthesis and antimicrobial activity of pyrimidinone and oxazinone derivatives fused with thiophene rings demonstrates the potential of these compounds in developing new antimicrobial agents, which is critical in addressing the growing concern of antibiotic resistance (Hossan et al., 2012).

properties

IUPAC Name |

4-(2-methylsulfanylpyrimidin-4-yl)-1H-pyridin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3OS/c1-15-10-12-5-3-8(13-10)7-2-4-11-9(14)6-7/h2-6H,1H3,(H,11,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUWWKAZDBLFEDN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NC=CC(=N1)C2=CC(=O)NC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(2-(methylthio)pyrimidin-4-yl)pyridin-2(1H)-one | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{4-[5-(2,4-Dichlorophenyl)-2-furyl]-1,3-thiazol-2-yl}-3-(4-methoxyphenyl)acrylonitrile](/img/structure/B2971795.png)

![N-(2-(methylthio)benzo[d]thiazol-6-yl)-2-phenylacetamide](/img/structure/B2971798.png)

![3-Bromo-6,7-dimethylpyrazolo[1,5-a]pyrazine](/img/structure/B2971808.png)

![(3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)(benzo[c][1,2,5]thiadiazol-5-yl)methanone](/img/structure/B2971809.png)

![N-(3-methoxypropyl)-4-oxo-8-(p-tolyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2971810.png)

![1-[4-(3-Cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]-2-(4-methoxyphenyl)ethanone](/img/structure/B2971813.png)

![N-(3-methoxyphenyl)-2-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2971814.png)

![N-[[5-[2-(4-chloroanilino)-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]-3,4,5-trimethoxybenzamide](/img/structure/B2971816.png)